molecular formula C13H18Cl2N2O3 B11607506 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11607506
M. Wt: 321.20 g/mol
InChI Key: BALLHOLNOJOVSH-UHFFFAOYSA-N
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Description

3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar compounds to 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one include other diazabicyclo nonanes such as:

The uniqueness of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[33

Properties

Molecular Formula

C13H18Cl2N2O3

Molecular Weight

321.20 g/mol

IUPAC Name

3,7-bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C13H18Cl2N2O3/c1-12-5-16(9(18)3-14)7-13(2,11(12)20)8-17(6-12)10(19)4-15/h3-8H2,1-2H3

InChI Key

BALLHOLNOJOVSH-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)C(=O)CCl)C)C(=O)CCl

Origin of Product

United States

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